4-chloro-5-(4-morpholinyl)-1,2-benzenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-5-(4-morpholinyl)-1,2-benzenediamine, also known as PHA-665752, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. It was first identified in 2003 and has since been studied extensively for its potential use in cancer treatment.
Wirkmechanismus
4-chloro-5-(4-morpholinyl)-1,2-benzenediamine acts as a competitive inhibitor of the c-Met receptor tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibits the growth and migration of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine is that it is a potent and selective inhibitor of c-Met, with minimal off-target effects. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
1. Combination therapies: 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine may be used in combination with other cancer drugs to enhance its efficacy and reduce the risk of drug resistance.
2. Biomarker identification: Studies are needed to identify biomarkers that can predict which patients are most likely to benefit from this compound treatment.
3. Development of more potent analogs: Researchers are working to develop more potent analogs of this compound with improved solubility and pharmacokinetic properties.
4. Preclinical and clinical trials: Further preclinical and clinical trials are needed to evaluate the safety and efficacy of this compound in different types of cancer.
In conclusion, this compound is a promising small molecule inhibitor of c-Met that has shown potential for use in cancer treatment. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine involves several steps, including the reaction of 4-chloro-2-nitroaniline with morpholine to form 4-chloro-2-nitro-N-(4-morpholinyl)aniline. This intermediate is then reduced with iron powder and acetic acid to form 4-chloro-2-amino-N-(4-morpholinyl)aniline, which is then reacted with 1,2-dibromoethane to form this compound.
Wissenschaftliche Forschungsanwendungen
4-chloro-5-(4-morpholinyl)-1,2-benzenediamine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). Studies have shown that this compound inhibits c-Met signaling, which is known to play a role in tumor growth, invasion, and metastasis.
Eigenschaften
IUPAC Name |
4-chloro-5-morpholin-4-ylbenzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-7-5-8(12)9(13)6-10(7)14-1-3-15-4-2-14/h5-6H,1-4,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPFFKUCIGZDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C(=C2)N)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.